(3aS,7aR)-1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-indole
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Overview
Description
(3aS,7aR)-1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-indole is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound is part of the indole family, which is known for its diverse biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aR)-1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-indole can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of indole derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high enantiomeric purity. Enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate is one such method, where non-mammalian enzymes are used to produce optically enriched intermediates .
Chemical Reactions Analysis
Types of Reactions
(3aS,7aR)-1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields fully saturated hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, (3aS,7aR)-1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-indole is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology
In biological research, this compound is studied for its potential interactions with various enzymes and receptors. It serves as a model compound for understanding the behavior of indole derivatives in biological systems.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of (3aS,7aR)-1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
(3S,3aS,7aR)-3-Butylhexahydro-2-benzofuran-1(3H)-one: Known for its sweet, warm, and slightly medicinal odor.
(3S,3aS,7aR)-3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran: Commonly referred to as dill ether, with a characteristic dill-like odor.
(3aS,7aR)-Hexahydro-3a-methyloctahydro-2-benzofuranone: Used in various synthetic applications.
Uniqueness
What sets (3aS,7aR)-1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-indole apart from similar compounds is its unique benzyl group, which allows for a wider range of chemical modifications and applications. Its chiral centers also make it particularly valuable in asymmetric synthesis and drug development .
Properties
CAS No. |
61088-63-9 |
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Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(3aS,7aR)-1-benzyl-2,3,3a,4,5,7a-hexahydroindole |
InChI |
InChI=1S/C15H19N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-3,5-7,9,14-15H,4,8,10-12H2/t14-,15-/m0/s1 |
InChI Key |
YFUMUZJYAOQBSK-GJZGRUSLSA-N |
Isomeric SMILES |
C1C[C@H]2CCN([C@H]2C=C1)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2CCN(C2C=C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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